molecular formula C19H18F3NOS B1343394 3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone CAS No. 898763-46-7

3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone

Cat. No.: B1343394
CAS No.: 898763-46-7
M. Wt: 365.4 g/mol
InChI Key: MQMSNZQSIXQJIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3-trifluoromethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The trifluoromethyl group and thiomorpholine moiety may play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone is unique due to the presence of both the trifluoromethyl group and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-2-5-16(12-17)18(24)15-4-1-3-14(11-15)13-23-7-9-25-10-8-23/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSNZQSIXQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643382
Record name {3-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-46-7
Record name Methanone, [3-(4-thiomorpholinylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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